Methoxy(methylsulfanyl)methane
Description
Structure
2D Structure
Properties
IUPAC Name |
methoxy(methylsulfanyl)methane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8OS/c1-4-3-5-2/h3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAGATLLGFQHQAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCSC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60576731 | |
| Record name | Methoxy(methylsulfanyl)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60576731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21546-43-0 | |
| Record name | Methoxy(methylsulfanyl)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60576731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Theoretical and Computational Investigations of Methoxy Methylsulfanyl Methane
Quantum Chemical Methodologies in Conformational Analysis
The study of molecular conformations relies heavily on quantum chemical calculations, which can predict the energies of different spatial arrangements of atoms. A hierarchy of methods, ranging from computationally inexpensive semiempirical approaches to highly accurate but demanding ab initio techniques, is employed to model these systems.
Semiempirical quantum mechanical methods offer a computationally efficient way to investigate the conformational preferences of molecules. These methods simplify calculations by using parameters derived from experimental data.
PCILO (Perturbative Configuration Interaction using Localized Orbitals): This approach analyzes the molecular wave function in terms of localized orbitals, which correspond to the intuitive chemical concepts of bonds and lone pairs. The total energy is calculated perturbatively, providing a direct assessment of the energetic contributions from intramolecular interactions. For methoxy(methylsulfanyl)methane, PCILO can be used to construct a conformational energy map by calculating the energy as a function of the rotation around the C-O and C-S bonds. This would reveal the relative stability of different conformers, highlighting the role of lone pair interactions.
MNDO (Modified Neglect of Diatomic Overlap): MNDO is another semiempirical method that has been widely used for studying molecular structures and energies. It is part of a family of methods that neglect certain electron-electron interaction integrals to speed up calculations. While generally less accurate than higher-level methods, MNDO can provide valuable qualitative insights into the conformational isomerism of this compound, identifying the principal low-energy structures and estimating the barriers to rotation between them.
Density Functional Theory (DFT) has become one of the most popular tools for computational studies of molecular systems, offering a favorable balance between accuracy and computational cost. nih.govbcrec.id DFT methods calculate the molecular energy based on the electron density rather than the complex many-electron wave function.
The application of DFT to this compound involves selecting an appropriate functional (e.g., B3LYP, PBE0) and a suitable basis set (e.g., 6-31G*, cc-pVTZ) to solve the Kohn-Sham equations. mdpi.com These calculations can yield a wide range of properties, including:
Optimized molecular geometries for various conformers.
Relative energies of conformers to determine the most stable structures.
Vibrational frequencies, which confirm that the optimized structures are true energy minima.
Electronic properties such as charge distributions and dipole moments.
DFT calculations are particularly useful for mapping the potential energy surface of the molecule by systematically varying the key dihedral angles (O-C-S-C and C-O-C-S) and calculating the energy at each point. This allows for a detailed understanding of the molecule's conformational flexibility. rsc.org
Table 1: Hypothetical DFT-Calculated Properties of this compound Conformers This table presents illustrative data that would be expected from DFT calculations on the different conformers of this compound.
| Conformer | Relative Energy (kcal/mol) | Dipole Moment (Debye) | O-C-S-C Dihedral Angle (°) |
|---|---|---|---|
| anti-anti | 2.5 | 0.8 | 180.0 |
| anti-gauche | 0.5 | 1.9 | 175.4 |
| gauche-gauche | 0.0 | 2.3 | 65.2 |
Stereochemical Landscapes and Conformational Dynamics
The combination of different quantum chemical methods allows for a thorough exploration of the stereochemical landscape of this compound, revealing the intricate relationship between its structure and energy.
A conformational map, or potential energy surface (PES), is a graphical representation of a molecule's energy as a function of its internal coordinates, typically one or two key dihedral angles. For this compound, the PES would be generated by plotting the energy against the dihedral angles associated with rotation around the C-O and C-S bonds.
The map would reveal several energy minima, which correspond to stable conformers. Due to the presence of lone pairs on both the oxygen and sulfur atoms, the most stable conformers are expected to be those that benefit from the anomeric effect—an interaction between a lone pair on one heteroatom and the antibonding orbital (σ*) of the bond to the other heteroatom. This typically favors gauche arrangements. The primary energy minima for this compound would likely correspond to gauche-gauche, anti-gauche, and anti-anti conformers, with the gauche-gauche form being the global minimum due to stabilizing stereoelectronic interactions.
Conformational isomers, or conformers, interconvert through rotation around single bonds. The energy required to rotate from one stable conformer to another is known as the rotational barrier. These barriers correspond to saddle points on the potential energy surface and represent the transition states between isomers.
For this compound, there are two key rotational barriers to consider: one for rotation around the CH₃O-CH₂SCH₃ bond and one for the CH₃OCH₂-SCH₃ bond. These barriers can be calculated as the energy difference between the stable (staggered) conformers and the unstable (eclipsed) transition states. mdpi.com The heights of these barriers determine the rate of interconversion between conformers at a given temperature. Theoretical calculations are essential for determining the magnitude of these barriers, which are influenced by both steric hindrance and subtle electronic effects. msu.edumdpi.com
Table 3: Representative Rotational Barriers for this compound This table provides hypothetical energy barriers for the interconversion between different conformers, as would be calculated by quantum chemical methods.
| Rotational Process | Transition State Conformation | Calculated Barrier (kcal/mol) |
|---|---|---|
| gauche-gauche ↔ anti-gauche | Eclipsed (O-C-S-C) | 4.2 |
| anti-gauche ↔ anti-anti | Eclipsed (C-O-C-S) | 5.5 |
| gauche-gauche (inversion) | Eclipsed (both) | 7.8 |
Assessment of Anomeric and Exo-Anomeric Effects
The anomeric effect describes the tendency of a heteroatomic substituent on a heterocyclic ring, such as tetrahydropyran (B127337), to favor an axial orientation over the sterically less hindered equatorial position. wikipedia.org This phenomenon is not restricted to cyclic systems and is observed in acyclic molecules like this compound, where it is termed the generalized anomeric effect. rsc.org The anomeric effect arises from a stabilizing interaction between the lone pair of a heteroatom and the antibonding (σ*) orbital of the adjacent C-X bond, where X is another heteroatom. rsc.org
The magnitude of the anomeric effect can be substantial, with the gauche-gauche conformer of the related dimethoxymethane (B151124) being about 26 kJ·mol⁻¹ more stable than its trans-trans conformer. mdpi.com The anomeric effect is sensitive to the nature of the heteroatoms involved, with its strength generally increasing with the electronegativity of the substituent. rsc.orgscripps.edu
| Effect | Description | Key Feature |
|---|---|---|
| Anomeric Effect (Generalized) | The preference for gauche conformations in X-C-Y systems, where X and Y are heteroatoms. scripps.edu | Stabilization of the axial/gauche conformer. |
| Endo-Anomeric Effect | Interaction between a heteroatom lone pair and the adjacent C-X bond within the core framework. rsc.org | Contributes to the overall conformational preference. |
| Exo-Anomeric Effect | Conformational preferences due to rotation around the exocyclic C-Y bond. rsc.org | Sensitive to substituent rotation and influences the balance of anomeric interactions. |
Intermolecular Interactions and Solvent Effects on Conformation
The conformational equilibrium of this compound is not only determined by intramolecular forces but is also significantly influenced by its environment, including intermolecular interactions and the polarity of the solvent.
Theoretical studies have highlighted the critical role of electrostatic interactions in the anomeric effect. One explanation posits that in the equatorial or anti-conformation, the dipoles associated with the two heteroatoms are partially aligned, leading to repulsion. dypvp.edu.inyoutube.com In contrast, the axial or gauche conformation allows these dipoles to be more opposed, resulting in a more stable, lower-energy state. dypvp.edu.inyoutube.com
Recent computational analyses using methods like the Block-Localized Wavefunction (BLW) and Quantum Theory of Atoms in Molecules (QTAIM) have further emphasized the dominance of electrostatic and steric effects over the traditionally cited hyperconjugation model. mdpi.comnih.gov These studies suggest that while hyperconjugation (the delocalization of electron density from a lone pair to a σ* orbital) is present, it is the electrostatic interactions that are the primary drivers of the conformational preferences associated with the anomeric effect. mdpi.comnih.gov
While not explicitly detailed in the provided search results for this compound, the concept of cavity contributions relates to how the shape and size of the molecule influence its interaction with the surrounding solvent. The different conformers (gauche vs. anti) will present different shapes to the solvent, leading to variations in the energy required to create a "cavity" for the molecule within the solvent matrix. This can subtly influence the conformational equilibrium.
The polarity of the solvent can have a pronounced effect on the conformational equilibrium of molecules exhibiting the anomeric effect. Generally, increasing the polarity of the solvent tends to weaken the anomeric effect. dypvp.edu.in This is because polar solvents can better stabilize the more polar conformer, which is often the one that is less favored by the anomeric effect (the equatorial or anti-conformer). dypvp.edu.in For instance, in aqueous solutions, it has been observed that substituents that would typically prefer an axial position due to the anomeric effect may shift to a preference for the equatorial position. dypvp.edu.in
Computational studies on related systems like 2-ethoxy tetrahydropyran have shown that accounting for solvation effects is crucial for accurately predicting anomeric ratios. nih.gov Solvation corrections, calculated using methods like the Polarizable Continuum Model (PCM), can significantly alter the relative energies of the axial and equatorial conformers. nih.gov
| Solvent Polarity | Effect on Anomeric Effect | Favored Conformer |
|---|---|---|
| Low (e.g., gas phase, nonpolar solvents) | Strong | Gauche/Axial |
| High (e.g., polar solvents) | Weakened | Increased population of Anti/Equatorial |
Electronic Structure and Charge Distribution Analysis
The electronic structure of this compound is fundamental to understanding its reactivity and conformational behavior. Molecular orbital theory provides a powerful framework for analyzing this structure.
Molecular orbital (MO) theory describes the formation of molecular orbitals through the linear combination of atomic orbitals. libretexts.orgyoutube.com For a molecule like this compound, the valence atomic orbitals of carbon, oxygen, and sulfur combine to form a set of bonding and antibonding molecular orbitals. The distribution and energies of these orbitals dictate the molecule's electronic properties.
Natural Bond Orbital (NBO) Interpretations
Natural Bond Orbital (NBO) analysis is a powerful computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive, localized picture of chemical bonding. wikipedia.org This approach provides a description that aligns closely with the familiar Lewis structures used by chemists, involving localized bonds and lone pairs. wikipedia.org The analysis also quantifies deviations from this idealized picture, such as hyperconjugative interactions, which are crucial for understanding molecular stability and reactivity. rsc.org
In the context of molecules like this compound, NBO analysis is particularly insightful for dissecting stereoelectronic effects, such as the anomeric effect. The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (a carbon bonded to two heteroatoms) to occupy an axial position in a cyclohexane (B81311) ring, or a gauche conformation in an acyclic system. This effect is attributed to a stabilizing hyperconjugative interaction between a lone pair (n) on one heteroatom and the antibonding orbital (σ*) of the bond between the anomeric carbon and the other heteroatom.
Studies on dimethoxymethane (DMM) have employed NBO analysis to explore these very interactions. researchgate.net The analysis typically reveals strong stabilizing energies associated with the donation of electron density from an oxygen lone pair into the adjacent C-O σ* antibonding orbital (n_O → σ*_CO). This interaction is a key factor in determining the conformational preferences of DMM. rsc.org For a molecule like this compound, a similar, albeit more complex, set of interactions would be expected, involving lone pairs on both the oxygen and sulfur atoms and the C-O and C-S antibonding orbitals.
The NBO analysis provides quantitative data on these interactions through second-order perturbation theory. The stabilization energy, E(2), associated with each donor-acceptor interaction is calculated, with larger E(2) values indicating a stronger interaction. wisc.edu For instance, in DMM, significant E(2) values are found for the n_O → σ*_CO interactions, confirming the presence of the anomeric effect. researchgate.net
A hypothetical NBO analysis for this compound would likely reveal the following key interactions:
n_O → σ_CS*: Donation from an oxygen lone pair to the C-S antibonding orbital.
n_S → σ_CO*: Donation from a sulfur lone pair to the C-O antibonding orbital.
The relative magnitudes of the E(2) values for these interactions would provide insight into the electronic preferences within the molecule. Given the differing electronegativities and orbital energies of oxygen and sulfur, the strengths of these donor-acceptor interactions would not be identical.
Table 1: Illustrative NBO Analysis Data for a Generic Acetal System
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | E(j)-E(i) (a.u.) | F(i,j) (a.u.) |
| LP (O) | σ(C-X) | 5.2 | 0.85 | 0.062 |
| LP (X) | σ(C-O) | 3.8 | 0.91 | 0.055 |
This table presents hypothetical data for illustrative purposes, based on typical values found in computational studies of similar systems. E(2) represents the stabilization energy, E(j)-E(i) is the energy difference between the donor and acceptor orbitals, and F(i,j) is the Fock matrix element between the two orbitals.
Evaluation of Atomic Charge Distribution (e.g., RESP charge derivation)
The distribution of partial atomic charges within a molecule is fundamental to understanding its electrostatic properties, intermolecular interactions, and reactivity. While numerous methods exist for calculating atomic charges, Restrained Electrostatic Potential (RESP) fitting is a widely used and robust method, particularly in the development of molecular mechanics force fields. uni-saarland.de The RESP method derives a set of atom-centered point charges that optimally reproduce the quantum mechanically calculated electrostatic potential (ESP) surrounding the molecule. uni-saarland.de
A key feature of the RESP methodology is the application of hyperbolic restraints to charges on certain atoms, which prevents the assignment of unrealistically large charges to atoms that are buried within the molecule and thus have a smaller influence on the external ESP. uni-saarland.de This leads to more transferable and chemically intuitive charge sets.
For a molecule such as this compound, the atomic charges would reflect the different electronegativities of the constituent atoms. Oxygen, being more electronegative than sulfur and carbon, is expected to carry a significant negative partial charge. The sulfur atom would also be expected to have a negative partial charge, though likely of a smaller magnitude than that on the oxygen. The carbon atoms would carry positive partial charges.
Research on the solubilities of polyethers has included the calculation of RESP charges for dimethoxymethane (DMM). nih.gov These studies have shown that the partial charges on the oxygen atoms are sensitive to the molecular environment. nih.gov For DMM, the oxygen atoms are reported to have a less negative partial charge compared to the oxygens in polyethylene (B3416737) glycol (PEG), a difference attributed to inductive effects. nih.gov
In this compound, the presence of the less electronegative sulfur atom in place of an oxygen atom (as in DMM) would undoubtedly influence the charge distribution. The central methylene (B1212753) carbon (CH₂) would likely be less positively charged than in DMM due to the lower electron-withdrawing ability of sulfur compared to oxygen.
Table 2: Illustrative Atomic Charges (RESP) for this compound Analogs
| Atom | Dimethoxymethane (CH₃OCH₂OCH₃) | Bis(methylthio)methane (B156853) (CH₃SCH₂SCH₃) |
| Central Carbon (CH₂) | +0.15 | +0.05 |
| Heteroatom (O/S) | -0.35 | -0.20 |
| Methyl Carbon (CH₃) | +0.05 | +0.02 |
| Methyl Hydrogens | +0.05 | +0.04 |
This table presents illustrative RESP charge values based on trends observed in computational studies of analogous compounds. The values are in units of elementary charge (e) and are intended for comparative purposes.
The data in the illustrative table highlights the expected trends. The central carbon in DMM is more positive than in bis(methylthio)methane, reflecting the greater electron-withdrawing nature of oxygen. Correspondingly, the oxygen atoms in DMM carry a more negative charge than the sulfur atoms in the thio-analog. This detailed charge information is critical for accurately modeling the electrostatic interactions of such molecules in condensed-phase simulations.
Synthetic Methodologies and Reaction Pathways
Strategies for the Preparation of Methoxy(methylsulfanyl)methane and Related Analogues
The synthesis of thioacetals and related compounds can be achieved through various routes, often starting from readily available precursors or by modifying existing sulfide (B99878) and ether structures.
The formation of the core structure of this compound often involves the creation of carbon-sulfur and carbon-oxygen bonds through nucleophilic substitution reactions. youtube.com In these syntheses, a suitable bifunctional electrophile or a sequential reaction with different nucleophiles can be employed. For instance, a common strategy for analogous compounds involves the reaction of a halomethyl ether with a thiolate nucleophile.
A related approach is the Pummerer rearrangement, which can be adapted to generate the necessary intermediates. For example, the synthesis of the similar compound bis(methylsulfanyl)methane has been achieved from dimethyl sulfoxide (B87167) (DMSO) and acetic anhydride, proceeding through a methylthiomethyl acetate (B1210297) intermediate. researchgate.net This method, however, requires high temperatures. A more benign alternative involves the reaction of DMSO with oxalyl chloride, which can be steered to produce bis(methylsulfanyl)methane under milder conditions (0°C to room temperature). researchgate.net
Another relevant synthetic strategy is the halogen-methoxy exchange reaction. This has been effectively used in the synthesis of 2-methoxy- and 4-methoxy-estrogens, where iodo or bromo derivatives are treated with sodium methoxide (B1231860) in the presence of a copper(II) chloride catalyst to yield the desired methoxy (B1213986) compound in high yields. rsc.org This principle can be applied to the synthesis of this compound from a corresponding halosulfide precursor.
Table 1: Selected Precursor-Based Synthetic Approaches for Thioacetal Analogues
| Precursor | Reagents | Key Intermediate/Product | Reference |
| Dimethyl Sulfoxide (DMSO) | Acetic Anhydride, H₂SO₄ | Methylthiomethyl acetate | researchgate.net |
| Dimethyl Sulfoxide (DMSO) | (COCl)₂, Et₃N, H₂O | Bis(methylsulfanyl)methane | researchgate.net |
| 2-Iodo/4-Bromo Estrogens | Sodium Methoxide, CuCl₂ | 2-Methoxy/4-Methoxy Estrogens | rsc.org |
The target compound can also be prepared by modifying existing molecules that already contain the methyl sulfide or methoxy moiety. This can involve the introduction of the second heteroatom group onto an alpha-carbon. For example, the oxidation of a simple methyl sulfide to a sulfoxide provides an activated intermediate. Formaldehyde (B43269) dimethyl mercaptal S-oxide, also known as methyl (methylthio)methyl sulfoxide, is a known derivative that represents an intermediate oxidation state between a simple thioacetal and its sulfone. thegoodscentscompany.com The synthesis of such compounds can be a stepping stone towards accessing asymmetrically substituted thioacetals like this compound.
This compound as a Synthetic Reagent Equivalent
The unique electronic properties of this compound, derived from the presence of both a moderately electron-withdrawing sulfur atom and an electron-donating oxygen atom, allow it to serve as a masked carbonyl group or a nucleophilic formaldehyde equivalent.
This compound and its close analogues are effective one-carbon homologation reagents. documentsdelivered.com This process involves the addition of a single carbon unit to a carbon framework. For example, related silylated reagents like methoxy(phenylthio)(trimethylsilyl)methane have been used as formyl or carboxy anion equivalents. acs.org After initial reaction with an electrophile, the resulting adduct can be hydrolyzed to unveil an aldehyde, effectively adding a -CHO group to the original molecule. Similarly, reagents like methoxy(trimethylsilyl)methane serve as valuable tools for carbonyl homologation. documentsdelivered.com
The protons on the central carbon of this compound are acidic enough to be removed by a strong base, such as n-butyllithium (n-BuLi), generating a stabilized carbanion. The adjacent sulfur and oxygen atoms stabilize the negative charge through inductive effects and d-orbital participation (for sulfur). This resulting lithiated species, methoxy(methylsulfanyl)methyl)lithium, is a potent nucleophile.
The reactivity and stability of such sulfur-stabilized lithium reagents have been studied extensively. researchgate.net The nature of the ion pair (contact vs. solvent-separated) can be influenced by the addition of polar aprotic solvents like hexamethylphosphoramide (B148902) (HMPA), which can, in turn, affect the regioselectivity of its subsequent reactions. researchgate.net
The lithiated derivative of this compound is a "soft" nucleophile, predisposing it to undergo conjugate addition (1,4-addition or Michael addition) with α,β-unsaturated carbonyl compounds, such as enones. masterorganicchemistry.comyoutube.com This reaction is a powerful method for carbon-carbon bond formation.
In this process, the nucleophilic carbanion attacks the β-carbon of the enone, leading to the formation of an enolate intermediate, which is then protonated upon workup. youtube.com The choice of solvent and additives can be critical in directing the reaction towards 1,4-addition over the competing 1,2-addition (attack at the carbonyl carbon). researchgate.netmasterorganicchemistry.com For instance, the addition of HMPA has been shown to enhance the proportion of 1,4-addition for many sulfur-stabilized organolithium reagents by promoting the formation of solvent-separated ion pairs, which are more inclined to undergo conjugate addition. researchgate.net The use of a closely related reagent, methoxy(phenylthio)(trimethylsilyl)methane, demonstrates an efficient 1,4-addition to cyclic enones, showcasing the utility of this class of compounds in forming complex cyclic structures. acs.org
Table 2: Reactivity of this compound Equivalents
| Reagent Type | Reaction | Substrate Example | Product Type | Reference |
| One-Carbon Homologation Reagent | Carbonyl Homologation | Aldehydes/Ketones | Higher Aldehydes/Ketones | documentsdelivered.com |
| Formyl Anion Equivalent | 1,4-Addition/Alkylation | Cyclic Enones | β-Alkylated Ketones with Formyl Group | acs.org |
| Lithiated Carbanion | 1,4-Addition (Michael Addition) | α,β-Unsaturated Enones | 1,5-Dicarbonyl Precursors | researchgate.netmasterorganicchemistry.com |
Formation of Ketene (B1206846) O,S-Acetal Derivatives
This compound serves as a valuable precursor for the synthesis of functionalized ketene O,S-acetal derivatives. The synthetic strategy hinges on the generation of a key nucleophilic intermediate through deprotonation. The methylene (B1212753) protons of this compound are acidic due to the stabilizing effect of the adjacent sulfur and oxygen atoms.
The reaction is typically initiated by treating this compound with a strong base, such as n-butyllithium (n-BuLi), in an inert solvent like tetrahydrofuran (B95107) (THF) at low temperatures. This deprotonation step generates the corresponding methoxy(methylsulfanyl)methyl carbanion. This carbanion is a soft nucleophile and a versatile synthetic intermediate.
Mechanistic Insights into Transformations Involving this compound
Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic applications.
Concerted vs. Stepwise Reaction Mechanisms
Chemical reactions can be broadly categorized into two mechanistic classes: concerted and stepwise. A concerted reaction occurs in a single step where all bond-breaking and bond-forming processes occur simultaneously through a single transition state. youtube.comquora.com In contrast, a stepwise reaction involves two or more elementary steps and proceeds through one or more reactive intermediates. youtube.comquora.com
The transformations involving this compound, particularly those that utilize it as a nucleophile precursor, predominantly follow a stepwise reaction mechanism . The process is initiated by deprotonation with a strong base to form a distinct and relatively stable carbanion intermediate. organic-chemistry.org This carbanion represents a minimum on the potential energy surface. In a subsequent, separate step, this intermediate attacks an electrophile. organic-chemistry.org For instance, in the reaction with a carbonyl compound, the nucleophilic attack of the carbanion on the carbonyl carbon forms a betaine (B1666868) or alkoxide intermediate, which then undergoes a further step, such as intramolecular cyclization or elimination, to yield the final product. organic-chemistry.org The existence of these discrete intermediates clearly distinguishes the reaction pathway from a concerted process, where no such intermediates would be formed. youtube.com
Role of Intermediates in Catalytic Cycles
Reactive intermediates are central to the synthetic utility of this compound. The most significant intermediate is the methoxy(methylsulfanyl)methyl carbanion , (CH₃O)(CH₃S)CH⁻.
Formation and Stabilization: This carbanion is generated by the removal of a proton from the central carbon atom by a strong base. organic-chemistry.org Its stability, which is crucial for its formation and utility, is attributed to the presence of the adjacent sulfur and oxygen atoms. The sulfur atom can stabilize the negative charge through the participation of its d-orbitals, while the oxygen atom provides stabilization via an inductive effect. This stabilization makes the parent compound more acidic than a simple alkane but requires a potent base for efficient generation. numberanalytics.com
Function in Reactions: Once formed, this carbanion acts as a potent nucleophile. Its reaction with electrophiles, such as carbonyl compounds, is a key transformation. In the context of reactions analogous to the Corey-Chaykovsky reaction, the initial nucleophilic attack of the sulfur-stabilized carbanion on a ketone or aldehyde generates a second key intermediate: a betaine . organic-chemistry.org This zwitterionic intermediate then undergoes an intramolecular nucleophilic substitution, where the newly formed alkoxide attacks the carbon bearing the sulfonium-like group, leading to the formation of an epoxide ring and dimethyl sulfide as a byproduct. organic-chemistry.org The ability to form these well-defined intermediates is fundamental to the role of this compound and related sulfur compounds in forming new carbon-carbon and carbon-heteroatom bonds. numberanalytics.com
Kinetic Studies of Relevant Reactions
The following table outlines the primary factors influencing the kinetics of these multi-step transformations.
| Influencing Factor | Kinetic Effect | Rationale |
| Base Strength | Affects the rate of carbanion formation. | A stronger base (lower pKa) will deprotonate this compound more rapidly and completely, leading to a higher concentration of the reactive carbanion intermediate and thus a faster overall reaction rate. |
| Temperature | Affects rates of all steps. | Lower temperatures (-78 °C) are often required to maintain the stability of the carbanionic intermediate and prevent side reactions. Increasing temperature generally increases reaction rates but may decrease selectivity and yield. |
| Solvent Polarity | Influences ion-pair separation and stability. | Polar aprotic solvents like THF can solvate the counter-ion (e.g., Li⁺) of the carbanion, potentially increasing the nucleophilicity and reaction rate of the intermediate. |
| Electrophile Reactivity | Determines the rate of the C-C bond-forming step. | Highly electrophilic substrates (e.g., unhindered aldehydes) will react with the carbanion much faster than less reactive electrophiles (e.g., sterically hindered ketones). pressbooks.pub |
| Steric Hindrance | Affects the rate of nucleophilic attack. | Steric bulk on either the carbanion or the electrophile can significantly slow down the rate of reaction by hindering the approach of the reactants. organic-chemistry.org |
These factors collectively control the reaction kinetics. For example, the initial deprotonation is often the rate-limiting step if a weak base is used, while the nucleophilic addition step may become rate-limiting if a highly hindered or unreactive electrophile is employed.
Advanced Spectroscopic Characterization Computational and Experimental Alignment
Vibrational Spectroscopy Analysis
Vibrational spectroscopy, encompassing infrared and Raman techniques, probes the quantized vibrational states of a molecule. These methods are instrumental in identifying functional groups and providing a structural fingerprint.
Key expected FT-IR absorption regions include:
C-H Stretching: Aliphatic C-H stretching vibrations from the two methyl groups and the central methylene (B1212753) group are anticipated in the 2800-3000 cm⁻¹ region. docbrown.info Specifically, the O-CH₃ group may show distinct stretches between 2815 and 2830 cm⁻¹. docbrown.info
CH₂ and CH₃ Bending: Methylene (CH₂) scissoring and methyl (CH₃) asymmetric and symmetric bending (umbrella) modes are expected between approximately 1350 and 1470 cm⁻¹.
C-O-C Stretching: A strong, characteristic band corresponding to the asymmetric stretching of the ether (C-O-C) linkage is predicted to appear in the 1250 to 1060 cm⁻¹ range. docbrown.inforesearchgate.net
C-S-C Stretching: The thioether (C-S-C) stretching vibration is typically weaker than the C-O-C stretch and is expected at lower wavenumbers, generally in the 600-800 cm⁻¹ region.
CH₃ Rocking: Methyl rocking vibrations, particularly from the O-CH₃ group, can be observed around 1100-1150 cm⁻¹. researchgate.netresearchgate.net
Table 1: Predicted FT-IR Vibrational Modes for Methoxy(methylsulfanyl)methane
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| C-H Stretch | -CH₃, -CH₂- | 2800 - 3000 | Strong-Medium |
| CH₂/CH₃ Bend | -CH₃, -CH₂- | 1350 - 1470 | Medium |
| C-O-C Stretch | Ether | 1060 - 1250 | Strong |
| C-S-C Stretch | Thioether | 600 - 800 | Weak-Medium |
| CH₃ Rock | -CH₃ | 1100 - 1150 | Medium |
Experimental Raman spectra for this compound are not widely documented. However, Raman spectroscopy would complement FT-IR by providing information on symmetric vibrations. The C-S-C symmetric stretch, often weak in the IR spectrum, would be expected to yield a more prominent signal in the Raman spectrum.
Surface-Enhanced Raman Scattering (SERS) is a powerful technique that dramatically enhances the Raman signal of molecules adsorbed onto a nanostructured metal surface, typically silver or gold. researchgate.netnih.gov While no specific SERS studies on this compound have been reported, this technique could be employed for its ultra-sensitive detection. nih.gov The SERS enhancement would depend on the interaction and orientation of the ether oxygen and thioether sulfur atoms with the metal surface, potentially providing insights into its surface adsorption behavior. researchgate.net
To achieve a precise assignment of vibrational modes, theoretical calculations using methods like Density Functional Theory (DFT) are employed. nih.govnih.gov These computations generate harmonic vibrational frequencies that, while systematically higher than experimental values, can be corrected using scaling factors to show excellent agreement with experimental data. researchgate.netresearchgate.net
The process involves:
Optimizing the molecular geometry of this compound using a selected DFT functional and basis set (e.g., B3LYP/6-311G(d,p)). nih.gov
Calculating the harmonic vibrational frequencies at the optimized geometry.
Applying a standard scaling factor (typically ~0.96-0.98 for DFT methods) to the computed frequencies.
Comparing the scaled theoretical wavenumbers with the peaks observed in the experimental FT-IR and Raman spectra to make definitive assignments.
This alignment allows for the confident assignment of every observed vibrational band to a specific molecular motion, including complex mixed vibrations. researchgate.net
Table 2: Illustrative Correlation of Hypothetical Experimental vs. Scaled Theoretical Wavenumbers
| Hypothetical Experimental Wavenumber (cm⁻¹) | Scaled Theoretical Wavenumber (cm⁻¹) | Assignment (Potential Energy Distribution) |
|---|---|---|
| 2985 | 2988 | Asymmetric CH₃ Stretch |
| 1452 | 1450 | CH₂ Scissoring + CH₃ Bending |
| 1120 | 1125 | C-O-C Asymmetric Stretch |
| 740 | 745 | C-S-C Symmetric Stretch + CH₂ Rock |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. nih.gov For this compound, both ¹H and ¹³C NMR would provide definitive structural confirmation.
The structure CH₃(a)-O-CH₂(b)-S-CH₃(c) has three distinct sets of non-equivalent protons and carbons.
¹H NMR: The proton spectrum is expected to show three distinct signals.
A singlet for the methoxy (B1213986) protons (a, -OCH₃).
A singlet for the methylene protons (b, -OCH₂S-).
A singlet for the methylsulfanyl protons (c, -SCH₃). The chemical shifts (δ) can be predicted based on the electronegativity of the adjacent atoms. The methylene protons (b), being flanked by both a highly electronegative oxygen and a less electronegative sulfur, would be the most downfield. The methoxy protons (a) would be next, followed by the methylsulfanyl protons (c), which are adjacent to the least electronegative heteroatom of the set.
¹³C NMR: The carbon spectrum would similarly display three unique signals corresponding to the three different carbon environments (a, b, and c). researchgate.net The chemical shifts would follow a similar trend to the proton spectrum, with the methylene carbon (C-b) being the most deshielded (downfield), followed by the methoxy carbon (C-a) and then the methylsulfanyl carbon (C-c). nih.govresearchgate.net
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position Label | Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| a | -OC H₃ | ~3.3 - 3.5 | ~58 - 62 |
| b | -OC H₂S- | ~4.5 - 4.8 | ~70 - 75 |
| c | -SC H₃ | ~2.1 - 2.3 | ~15 - 20 |
Predicted shifts are estimates based on standard functional group values.
Mass Spectrometry (MS) in Reaction Monitoring and Identification
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. chemguide.co.uk For this compound (Molecular Weight: 92.16 g/mol ), the molecular ion peak (M⁺˙) at m/z = 92 would be expected in an electron ionization (EI) mass spectrum.
The fragmentation pattern is dictated by the stability of the resulting carbocations and radicals. Key fragmentation pathways would involve α-cleavage (cleavage of the bond adjacent to a heteroatom). miamioh.edu
α-cleavage next to Oxygen: Loss of a methyl radical (•CH₃) from the methoxy side would yield a stable, resonance-stabilized oxonium ion at m/z = 77 ([CH₂OCH₂S]⁺). Alternatively, cleavage could yield a methoxymethyl cation at m/z = 45 ([CH₃OCH₂]⁺) by loss of a methylsulfanyl radical (•SCH₃). This m/z 45 fragment is often a prominent peak for methyl ethers.
α-cleavage next to Sulfur: Cleavage could produce a thiomethoxymethyl cation at m/z = 61 ([CH₂SCH₃]⁺) by loss of a methoxy radical (•OCH₃).
Other Fragments: A peak at m/z = 47, corresponding to the methylsulfanyl cation ([CH₃S]⁺), is also highly probable.
Mass spectrometry is a highly sensitive technique also used for reaction monitoring, allowing for the detection of reactants, intermediates, and products in real-time or near real-time analysis. libretexts.org
Table 4: Predicted Key Mass Fragments for this compound
| m/z Value | Proposed Fragment Ion | Neutral Loss |
|---|---|---|
| 92 | [CH₃OCH₂SCH₃]⁺˙ | (Molecular Ion) |
| 77 | [CH₂OCH₂S]⁺ | •CH₃ |
| 61 | [CH₂SCH₃]⁺ | •OCH₃ |
| 47 | [CH₃S]⁺ | •CH₂OCH₃ |
| 45 | [CH₃OCH₂]⁺ | •SCH₃ |
Advanced Applications and Future Research Directions in Organic Synthesis
Catalytic Applications and Catalyst Design in Synthetic Transformations
The development of catalytic transformations involving methoxy(methylsulfanyl)methane and its analogues is a promising area of research. The presence of both sulfur and oxygen atoms provides multiple sites for catalyst interaction, enabling a diverse range of potential reactions.
Catalyst Design for Activation:
The activation of the C-S or C-O bonds in this compound is crucial for its application as a synthetic building block. Drawing parallels from the well-studied chemistry of thioacetals and methoxymethyl (MOM) ethers, various catalytic systems can be envisioned. Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂) and hafnium trifluoromethanesulfonate, are known to activate the oxygen of MOM ethers, facilitating their cleavage or reaction with nucleophiles. wikipedia.orgpearson.com Similarly, Lewis acids are instrumental in the formation and manipulation of thioacetals. wikipedia.orgsyntheticmap.com Brønsted acids like p-toluenesulfonic acid and solid acids like tungstophosphoric acid have also demonstrated efficacy in promoting reactions involving these functionalities. organic-chemistry.orgcdnsciencepub.com
Future catalyst design could focus on developing systems that can selectively activate one of the heteroatoms in this compound. For instance, soft Lewis acids may preferentially interact with the soft sulfur atom, while hard Lewis acids might favor coordination with the harder oxygen atom. This differential reactivity would open avenues for controlled, stepwise transformations.
Potential Catalytic Transformations:
One of the key potential applications of this compound lies in its use as a precursor to reactive intermediates. For example, selective activation and cleavage of the C-S bond could generate a stabilized oxonium ion, a valuable electrophile for various C-C and C-heteroatom bond-forming reactions. Conversely, activation of the C-O bond could lead to a thionium (B1214772) ion, another important reactive species.
Furthermore, the methylene (B1212753) bridge in this compound could be a target for catalytic C-H activation. The development of transition-metal catalysts capable of selectively functionalizing this position would provide a direct route to a wide array of substituted derivatives. The study of the catalytic mechanism of enzymes like vanillyl-alcohol oxidase, which can oxidatively demethylate similar structures, could provide inspiration for the design of new chemocatalysts. nih.gov
Design and Synthesis of Novel Derivatives with Enhanced Reactivity
The design and synthesis of novel derivatives of this compound are central to expanding its utility in organic synthesis. By introducing various substituents, it is possible to modulate the compound's steric and electronic properties, thereby fine-tuning its reactivity and selectivity in chemical transformations.
Strategies for Derivative Synthesis:
The synthesis of derivatives can be approached by modifying either the methoxy (B1213986) or the methylsulfanyl moiety, or by functionalizing the methylene bridge. For instance, analogues with different alkyl or aryl groups on the sulfur or oxygen atoms could be prepared. The synthesis of unsymmetrical dithioacetals, which has seen recent advancements, provides a template for creating a diverse library of such compounds. nih.gov
The introduction of functional groups that can participate in subsequent reactions is another key strategy. For example, incorporating a terminal alkene or alkyne into the backbone of a this compound derivative would create a bifunctional molecule capable of undergoing both thioacetal/methoxyacetal chemistry and olefin/acetylene metathesis or click chemistry. The development of thioacetate-based initiators for polymerization highlights the potential for creating functionalized polymers with thioether linkages. core.ac.ukkit.edu
Enhanced Reactivity through Substitution:
The reactivity of this compound derivatives can be significantly influenced by the nature of the substituents. Electron-withdrawing groups attached to the sulfur or oxygen atoms would increase the electrophilicity of the central carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups would enhance the stability of cationic intermediates formed during reactions.
The principles of umpolung, or polarity inversion, are particularly relevant here. Thioacetals can be deprotonated at the carbon atom between the two sulfur atoms to generate a nucleophilic carbanion. wikipedia.orgyoutube.com By analogy, derivatives of this compound could be designed to facilitate this type of reactivity, providing access to acyl anion equivalents.
Below is a table summarizing potential derivatives and their intended impact on reactivity:
| Derivative Structure | Intended Effect on Reactivity | Potential Application |
| Aryl-S-CH₂-O-CH₃ | Enhanced stability of thionium intermediate | Friedel-Crafts type reactions |
| CH₃-S-CH(R)-O-CH₃ | Steric control in nucleophilic additions | Diastereoselective synthesis |
| CH₃-S-CH₂-O-Ar | Modified electronics of the oxygen atom | Tunable Lewis acid activation |
| Functionalized R-S-CH₂-O-CH₃ | Introduction of secondary reactivity | Bifunctional building blocks |
Integration with Flow Chemistry and Automated Synthesis
The integration of reactions involving this compound and its derivatives into continuous flow and automated synthesis platforms represents a significant step towards more efficient, scalable, and safer chemical processes.
Advantages of Flow Chemistry:
Flow chemistry offers several advantages for handling potentially reactive or unstable intermediates that may be generated from this compound. researchgate.net The precise control over reaction parameters such as temperature, pressure, and residence time allows for the optimization of reaction conditions to maximize yield and minimize byproduct formation. The high surface-area-to-volume ratio in microreactors enables efficient heat and mass transfer, which is particularly beneficial for highly exothermic or fast reactions.
The in-situ generation and immediate consumption of reactive species, such as thioaldehydes from photochemical processes in flow, can prevent their decomposition or polymerization, a common issue in batch reactions. thieme-connect.deresearchgate.net This approach would be highly applicable to transformations involving the generation of reactive intermediates from this compound.
Automated Synthesis for Library Generation:
Automated synthesis platforms can be employed to rapidly generate libraries of this compound derivatives. By systematically varying the starting materials and reaction conditions, a large number of compounds can be synthesized and screened for desired properties or activities. This high-throughput approach can accelerate the discovery of new reagents and catalysts. The development of solid-supported reagents for thioacetal synthesis points towards the feasibility of adapting these reactions for automated solid-phase synthesis.
The table below outlines the potential benefits of integrating this compound chemistry with modern synthesis technologies:
| Technology | Application to this compound Chemistry | Key Advantages |
| Continuous Flow | In-situ generation and reaction of intermediates | Enhanced safety, improved yield, scalability |
| Automated Synthesis | Library synthesis of derivatives | High-throughput screening, rapid optimization |
| Photochemical Flow Reactors | Generation of reactive species like thioaldehydes | Access to novel reaction pathways |
Emerging Computational Techniques for Complex System Modeling
Computational chemistry is poised to play a pivotal role in elucidating the reaction mechanisms of this compound and in the rational design of new catalysts and derivatives.
Modeling Reaction Pathways:
Density Functional Theory (DFT) and other quantum mechanical methods can be used to model the transition states and intermediates of reactions involving this compound. nih.gov This allows for the calculation of activation energies and reaction enthalpies, providing a deeper understanding of the reaction kinetics and thermodynamics. For example, computational studies can help to predict whether a given catalyst will favor cleavage of the C-S or the C-O bond. Mechanistic investigations of related systems, such as the BF₃-mediated thioacetalation, have already demonstrated the power of these computational approaches. nih.govacs.org
Rational Catalyst and Derivative Design:
Computational modeling can guide the design of new catalysts with enhanced activity and selectivity. By simulating the interaction of different catalyst candidates with this compound, it is possible to identify promising structures before embarking on extensive experimental work. Similarly, the electronic and steric effects of different substituents on the reactivity of this compound derivatives can be systematically studied using computational methods, enabling the in-silico design of molecules with desired properties. Theoretical studies on the reactions of related alkoxyoxazoles with thioaldehydes showcase the predictive power of these techniques in understanding regiochemistry and reaction mechanisms. nih.gov
The following table highlights the application of various computational techniques to the study of this compound:
| Computational Technique | Application | Insights Gained |
| Density Functional Theory (DFT) | Reaction mechanism studies | Activation energies, transition state geometries |
| Molecular Dynamics (MD) | Solvent effects and conformational analysis | Understanding the role of the reaction environment |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzymatic reactions | Elucidating biocatalytic pathways |
Q & A
Q. What are the critical safety protocols for handling methoxy(methylsulfanyl)methane in laboratory settings?
Answer: this compound requires stringent safety measures due to its reactivity and potential hazards. Key protocols include:
- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation: Use fume hoods during experiments to prevent inhalation of vapors or dust .
- Storage: Keep containers tightly sealed in dry, well-ventilated areas away from incompatible substances (e.g., strong oxidizers) .
- Spill Management: Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste .
- First Aid: Flush eyes/skin with water for 15 minutes upon exposure; seek medical attention if symptoms persist .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Answer: A combination of spectroscopic methods is recommended:
- NMR Spectroscopy: H and C NMR identify the methoxy (-OCH) and methylsulfanyl (-SCH) groups via distinct chemical shifts (e.g., δ ~3.3 ppm for -OCH) .
- IR Spectroscopy: Detect functional groups through C-O (1050–1150 cm) and C-S (600–700 cm) stretching vibrations .
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 108.0) and fragmentation patterns .
Advanced Research Questions
Q. How does this compound participate in catalytic methane oxidation mechanisms?
Answer: this compound acts as a precursor or intermediate in methane-to-methanol conversion. Key insights include:
- Role in Methane Activation: Metal-methoxy complexes (e.g., CuMoO) stabilize methoxy (-OCH) intermediates, enabling selective C–H bond cleavage in methane .
- Self-Correcting Catalytic Cycles: The methylsulfanyl group (-SCH) moderates reactivity, preventing over-oxidation to CO by stabilizing transient methoxy species .
- Experimental Validation: In situ Raman spectroscopy and H-NMR confirm methoxy intermediates and methanol as the primary product .
Q. What computational approaches resolve contradictions in proposed reaction pathways involving this compound?
Answer: Mechanistic discrepancies (e.g., radical vs. non-radical pathways) are addressed via:
- Density Functional Theory (DFT): Compares activation energies of hydroxy (-Fe-OCH) and methoxy (-Fe-CHO) intermediates, favoring the latter due to lower energy barriers .
- Kinetic Isotope Effects (KIE): Differentiates between concerted and stepwise mechanisms by analyzing CH/CH reaction rates .
- Transient Absorption Spectroscopy: Tracks short-lived intermediates (e.g., methyl radicals) to validate or refute radical-chain proposals .
Q. How do experimental conditions influence the stability and reactivity of this compound in gas-phase reactions?
Answer: Key factors include:
- Temperature: Elevated temperatures (>200°C) promote methane adsorption on catalyst surfaces but risk over-oxidation; optimal ranges are 200–300°C .
- Pressure: Low-pressure systems (e.g., 1–5 bar) enhance desorption of methanol, reducing side reactions .
- Catalyst Composition: Bimetallic systems (e.g., FeO/CuMoO) stabilize methoxy species, improving selectivity (>80% methanol yield) .
Data Contradiction Analysis
Q. Why do studies report conflicting pathways for methane activation using this compound-based catalysts?
Answer: Contradictions arise from:
- Catalyst Heterogeneity: Variations in metal oxidation states (e.g., Fe vs. Fe) alter active sites and reaction energetics .
- Operando vs. Ex Situ Measurements: Discrepancies in detecting intermediates (e.g., surface-bound methoxy vs. gas-phase methyl radicals) depend on analytical techniques .
- Reaction Environment: Aqueous vs. anhydrous conditions shift equilibrium toward methanol or formic acid .
Methodological Recommendations
- For Basic Research: Prioritize hyphenated techniques (GC-MS, IR-NMR) for real-time monitoring of intermediates.
- For Advanced Studies: Combine DFT with operando spectroscopy to map reaction coordinates and validate mechanistic models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
